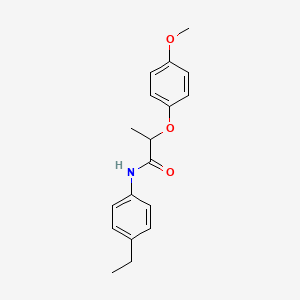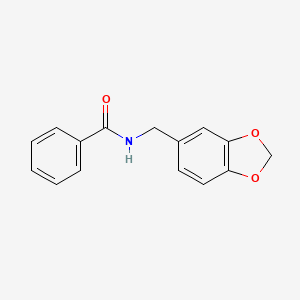![molecular formula C14H16N4O2 B5201024 6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)
6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone, commonly known as MAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MAP is a small molecule inhibitor that has been shown to have activity against a variety of targets, including kinases and phosphodiesterases. In Additionally, we will list future directions for research on this promising compound.
Mécanisme D'action
MAP is a small molecule inhibitor that works by binding to the active site of its target proteins, inhibiting their activity. MAP has been shown to have activity against a variety of targets, including kinases and phosphodiesterases. By inhibiting these targets, MAP can modulate signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MAP has been shown to have a variety of biochemical and physiological effects. In preclinical studies, MAP has been shown to inhibit tumor growth, improve cardiac function, and have neuroprotective effects. Additionally, MAP has been shown to modulate immune function and inflammation, suggesting potential applications in autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MAP in lab experiments is its specificity for its target proteins. MAP has been shown to have activity against a variety of targets, making it a versatile tool for studying signaling pathways and cellular processes. Additionally, the synthesis method of MAP has been optimized over the years to increase yield and purity, making it a viable option for large-scale production. One limitation of using MAP in lab experiments is its potential for off-target effects. MAP has been shown to have activity against a variety of targets, and its specificity for its intended target may be affected by factors such as concentration and cellular context.
Orientations Futures
There are many potential future directions for research on MAP. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to improve their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of MAP and its potential targets. Finally, clinical trials are needed to determine the safety and efficacy of MAP in humans and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MAP involves a multistep process that includes the reaction of 4-morpholinylphenyl hydrazine with 3-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reduced using palladium on carbon to yield the final product, MAP. The synthesis method of MAP has been optimized over the years to increase yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
MAP has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a variety of targets, including kinases and phosphodiesterases. MAP has been studied for its potential use in treating cancer, cardiovascular disease, and neurological disorders. In preclinical studies, MAP has demonstrated promising results in inhibiting tumor growth and improving cardiac function. Additionally, MAP has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
3-(3-amino-4-morpholin-4-ylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1-4,9H,5-8,15H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQDTNBOMUHYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5200963.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)

![1-(2-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5201016.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)